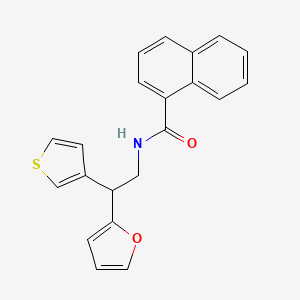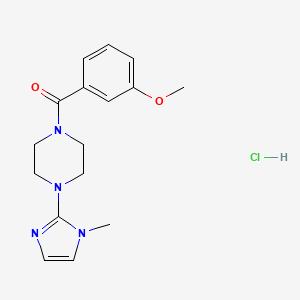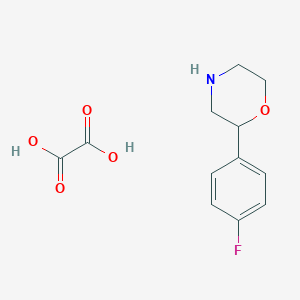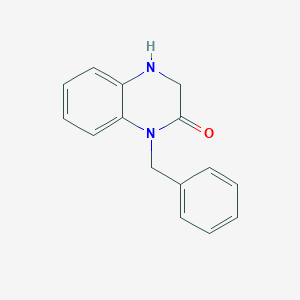![molecular formula C15H21ClN2 B2600140 [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride CAS No. 23690-87-1](/img/structure/B2600140.png)
[3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride: is a chemical compound with a unique structure that has garnered attention in various scientific fields
Mechanism of Action
Target of Action
The primary target of the compound “[3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride” is butyrylcholinesterase (BChE) . BChE is an enzyme that is considered a useful therapeutic target for Alzheimer’s disease (AD) .
Mode of Action
“this compound” interacts with its target, BChE, by inhibiting its activity . This compound has been found to be a potent inhibitor of BChE, with IC50 values indicating strong inhibitory activity .
Biochemical Pathways
The inhibition of BChE by “this compound” affects the cholinergic neurotransmission pathway . BChE plays a role in the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition. By inhibiting BChE, this compound can potentially increase acetylcholine levels, which could have beneficial effects in conditions like AD where acetylcholine levels are typically reduced .
Pharmacokinetics
It is noted that the compound demonstrated properties in accordance with lipinski’s rule , which suggests favorable absorption and distribution characteristics.
Result of Action
The molecular and cellular effects of “this compound” include the inhibition of BChE and potential neuroprotective effects . In vivo studies of similar compounds have shown memory improvement in models of scopolamine-induced impairment , suggesting potential benefits in cognitive disorders like AD.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride typically involves the following steps:
Formation of the Carbazole Core: The initial step involves the synthesis of the carbazole core, which can be achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.
Alkylation: The next step involves the alkylation of the carbazole core with a suitable alkyl halide to introduce the propyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the amine group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry: In chemistry, [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural similarity to known bioactive molecules makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Comparison with Similar Compounds
- [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine hydrochloride
- [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)butyl]amine hydrochloride
- [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)methyl]amine hydrochloride
Comparison: Compared to its similar compounds, [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride stands out due to its specific propyl chain length, which can influence its chemical reactivity and biological activity. The propyl group provides a balance between hydrophobicity and hydrophilicity, potentially enhancing its interaction with biological targets.
Properties
IUPAC Name |
3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2.ClH/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17;/h1,3,6,8H,2,4-5,7,9-11,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNRYLCRWPWRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2600062.png)



![4-[(2,4-Dimethylphenyl)amino]-3-nitrobenzoic acid](/img/structure/B2600068.png)
![4-Cyclopropyl-6-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine](/img/structure/B2600069.png)



![4-[[2-[[3-(Difluoromethoxy)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2600076.png)
![6-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2600077.png)
![3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2600079.png)
![4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride](/img/structure/B2600080.png)
